molecular formula C3H4N2O B14669051 [(Cyanocarbonyl)amino]methane CAS No. 39088-41-0

[(Cyanocarbonyl)amino]methane

Cat. No.: B14669051
CAS No.: 39088-41-0
M. Wt: 84.08 g/mol
InChI Key: QBCPFJOHCNTZBD-UHFFFAOYSA-N
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Description

[(Cyanocarbonyl)amino]methane is an organic compound characterized by the presence of a cyanocarbonyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyanocarbonyl)amino]methane typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Types of Reactions

[(Cyanocarbonyl)amino]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Mechanism of Action

The mechanism by which [(Cyanocarbonyl)amino]methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanocarbonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[(Cyanocarbonyl)amino]methane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyano-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c1-5-3(6)2-4/h1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCPFJOHCNTZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500280
Record name [(Cyanocarbonyl)amino]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39088-41-0
Record name [(Cyanocarbonyl)amino]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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